![molecular formula C8H11F3N2O B2832528 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide CAS No. 2408972-20-1](/img/structure/B2832528.png)
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azabicyclo[4.1.0]heptane . Azabicyclo[4.1.0]heptane is a type of organic compound that has a bicyclic structure . The trifluoromethyl group and carboxamide group in the name suggest that the compound has these functional groups attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely based on the azabicyclo[4.1.0]heptane structure, with additional trifluoromethyl and carboxamide groups .Applications De Recherche Scientifique
1. Structural Analyses and Molecular Engineering
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide and its derivatives have been a subject of interest in the context of structural analysis and molecular engineering. Studies have focused on understanding the preferred formation of extended strand structures with trans-thioamide bonds in homo-thiopeptides based on bicyclic analogs of this compound, highlighting their potential in developing ordered secondary structures both in the solid state and in solution (Otani et al., 2012).
2. Organocatalytic Applications
The catalytic potentials of bicyclic systems related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide have been explored in organocatalytic aldol reactions. Research shows these systems to be more selective than their monocyclic analogs, with studies highlighting the influence of acid geometry in these reactions (Armstrong et al., 2009).
3. Synthesis and Chemical Properties
Significant work has been done in synthesizing and understanding the chemical properties of compounds structurally similar to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide. This includes studies on the synthesis of enantiopure analogs of hydroxyproline and glutamic acid, demonstrating the utility of these compounds in various chemical syntheses (Avenoza et al., 2002; Hart & Rapoport, 1999).
4. Potential in Drug Discovery
Compounds structurally related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide have been investigated as building blocks in drug discovery. This includes the development of advanced building blocks for potential therapeutic applications, such as the synthesis of conformationally restricted analogs of amino acids (Druzhenko et al., 2018).
5. Applications in Stereochemistry
Research in the field of stereochemistry has leveraged bicyclic compounds related to 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide. This includes exploring the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into amino carboxylates, which has implications in the field of organic synthesis and drug development (Mollet et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. The compound is structurally similar to bicyclo[2.2.1]heptane derivatives, which are found in various bioactive natural products . .
Mode of Action
The mode of action of 7-(Trifluoromethyl)-2-azabicyclo[41It’s possible that the compound interacts with its targets through a mechanism similar to other bicyclo[2.2.1]heptane derivatives
Biochemical Pathways
The biochemical pathways affected by 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. Bicyclo[2.2.1]heptane derivatives are known to interact with various biological pathways
Result of Action
The molecular and cellular effects of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide’s action are currently unknown. Given its structural similarity to other bicyclo[2.2.1]heptane derivatives
Propriétés
IUPAC Name |
7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQUQYJJXCBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2N(C1)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

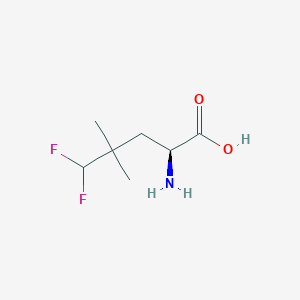
![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
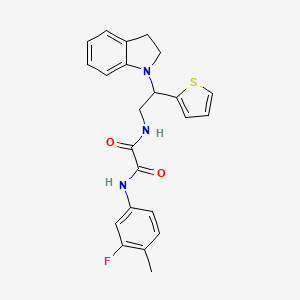
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
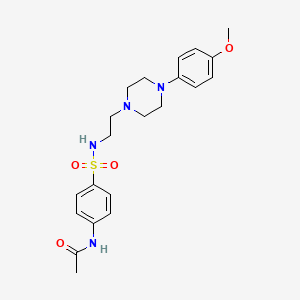
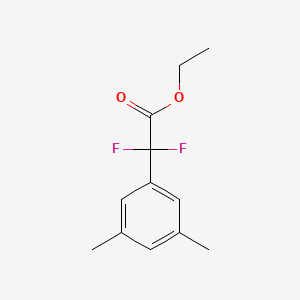

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)
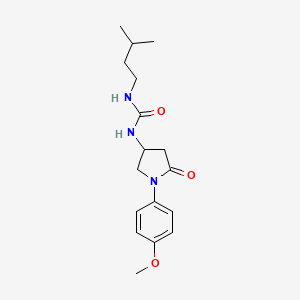
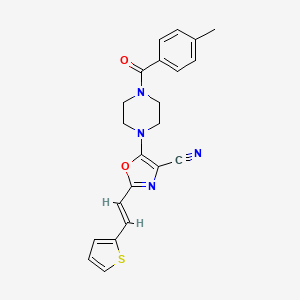
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)